REACTION_CXSMILES
|
[CH:1]1([C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([OH:8])[C:6]#C)[CH2:4][CH2:3][CH2:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+].S([O-])([O-])=O.[Na+].[Na+].[OH2:27]>>[CH:1]1([C:5]([OH:8])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6]([OH:16])=[O:27])[CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4.5|
|
Name
|
1-cyclobutyl-1-phenyl-2-propin-1-ol
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(C#C)(O)C1=CC=CC=C1
|
Name
|
Compound ( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(C#C)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by vigorous stirring for further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate so obtained
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C(C(=O)O)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |